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molecular formula C9H12O2 B8556114 Spiro[bicyclo[3.1.0]hexane-2,2-[1,3]dioxolane], 6-methylene-

Spiro[bicyclo[3.1.0]hexane-2,2-[1,3]dioxolane], 6-methylene-

Cat. No. B8556114
M. Wt: 152.19 g/mol
InChI Key: PZOIQVFIEYNIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07241792B2

Procedure details

To a solution of (±)-6-chloro-6-methyl-spiro[bicyclo[3.1.0]hexane-2,2′-[1,3]dioxolane] (2.50 g, 13.25 mmol) in DMSO (40 mL) was added a solution of KOtBu (15.9 mL of 1.0M in THF). The solution heated at 60° C. overnight. After cooling down the reaction mixture to rt, the product was extracted into n-Hexane. Solvent was removed under reduced pressure. SiO2 column chromatography (14–25% EtOAc/n-hexane) gave the title compound as an oil. 1H NMR (400 MHz, CDCl3): δ 5.55 (s, 1H), 5.42 (t, 1H, J=1.0 Hz), 4.08–3.91 (m, 4H), 2.07–1.97 (m, 2H), 1.90–1.84 (m, 2H), 1.65–1.54 (m, 2H).
Name
(±)-6-chloro-6-methyl-spiro[bicyclo[3.1.0]hexane-2,2′-[1,3]dioxolane]
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
15.9 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1([CH3:12])[CH:11]2[CH:3]1[CH2:4][CH2:5][C:6]12[O:10][CH2:9][CH2:8][O:7]1.CC([O-])(C)C.[K+]>CS(C)=O>[CH2:12]=[C:2]1[CH:11]2[CH:3]1[CH2:4][CH2:5][C:6]12[O:7][CH2:8][CH2:9][O:10]1 |f:1.2|

Inputs

Step One
Name
(±)-6-chloro-6-methyl-spiro[bicyclo[3.1.0]hexane-2,2′-[1,3]dioxolane]
Quantity
2.5 g
Type
reactant
Smiles
ClC1(C2CCC3(OCCO3)C12)C
Name
Quantity
15.9 mL
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down the reaction mixture to rt
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into n-Hexane
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C=C1C2CCC3(OCCO3)C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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